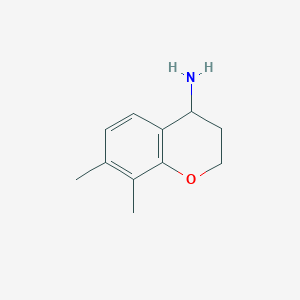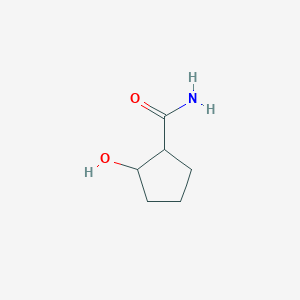![molecular formula C20H16N2O2 B12118609 Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine is a compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the cyclization of 2-aminophenol with aldehydes in the presence of catalysts such as samarium triflate or copper(I) iodide . The reaction can be carried out under mild conditions in an aqueous medium or using microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of nanocatalysts and ionic liquid catalysts has also been explored to achieve higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Exhibiting antifungal and anticancer properties.
Benzisoxazole derivatives: Used in the development of antipsychotic drugs.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C20H16N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[3-(4-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C20H16N2O2/c1-14-9-11-16(12-10-14)23-17-6-4-5-15(13-17)21-20-22-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,21,22) |
InChI-Schlüssel |
KJTRLDHOQVTYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


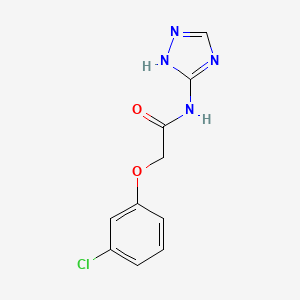



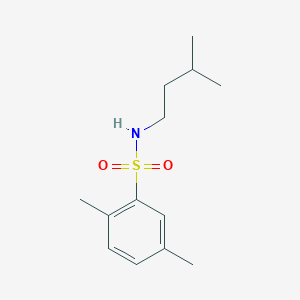
![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)

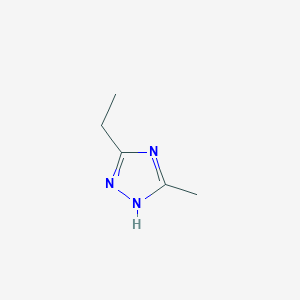
![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
